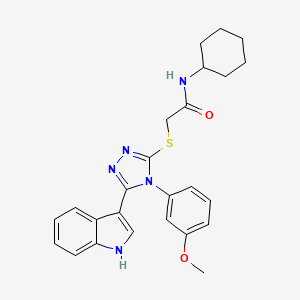

2,2,2-三氟乙基 N-(2-甲基吡啶-4-基)甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Carbamate compounds can be synthesized through various methods, including the direct reaction of amines with carbon dioxide or urea derivatives. For instance, the microwave-assisted synthesis of novel carbamate building blocks presents a straightforward approach to creating nitrogen-containing scaffolds by condensing N-carbamate α- and β-amino carbonyl derivatives under specific conditions (Henry, Haupt, & Turner, 2009). Another method involves the use of magnesium 2,2,2-trifluoroacetate as an efficient catalyst for multicomponent condensation reactions to synthesize carbamate derivatives (Shafiee, Moloudi, & Ghashang, 2011).

Molecular Structure Analysis

The molecular structure of carbamates can be extensively analyzed using computational methods and spectroscopy. Studies employing density functional theory (DFT) have been utilized to investigate the molecular structure and spectra properties of carbamate compounds, allowing for the determination of equilibrium geometry parameters and absorption wavelengths (Ding, 2008).

Chemical Reactions and Properties

Carbamates undergo various chemical reactions, including hydrolysis, which leads to the formation of the corresponding amine and carbon dioxide. The reactivity of carbamates can also be manipulated to synthesize a wide range of products. For example, carbamates have been used as building blocks for the synthesis of dipeptidyl urea esters, demonstrating their utility in creating complex organic molecules (Babu & Kantharaju, 2005).

Physical Properties Analysis

The physical properties of carbamates, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various industries, including pharmaceuticals and agriculture. Carbamates' stability and solubility in different solvents play a critical role in their effectiveness as intermediates in chemical synthesis and as active ingredients in products.

Chemical Properties Analysis

Carbamates exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which can be exploited in synthetic chemistry. The presence of the carbamate group affects the electron distribution within the molecule, influencing its reactivity patterns. Studies on carbamates reveal insights into their potential applications and reactivity, facilitating the development of new synthetic methods and products (Sakaitani & Ohfune, 1990).

科学研究应用

合成和分析技术

化合物2,2,2-三氟乙基N-(2-甲基吡啶-4-基)氨基甲酸酯参与了各种合成和分析方法。例如,它可以经历顺利的脱氢氟化-金属化反应,然后与醛类加成,从而得到一系列烯丙醇。这个过程是合成二氟聚醇的更广泛方法的一部分,表明该化合物在复杂有机合成中的实用性(Balnaves, Percy, & Palmer, 1999)。此外,包括这种化合物在内的氨基甲酸酯可以在存在磷酸三碱性钾的情况下使用2-巯基乙醇进行去保护,展示了它在合成化学的去保护步骤中的相关性(Scattolin, Gharbaoui, & Chen, 2022)。

光物理性质和材料科学

该化合物的衍生物被用于研究其光物理性质,特别是在有机发光二极管(OLEDs)和光氧化还原系统的背景下。例如,与2,2,2-三氟乙基N-(2-甲基吡啶-4-基)氨基甲酸酯相关的配体的杂环铱(III)配合物表现出高量子效率的绿色磷光,表明在OLEDs和其他发光材料中具有潜在应用(Jin et al., 2014)。这些研究强调了结构相关化合物在开发用于电子应用的先进材料中的重要性。

有机化学和反应机制

在有机化学中,类似2,2,2-三氟乙基N-(2-甲基吡啶-4-基)氨基甲酸酯的化合物的结构特征和反应性对于理解反应机制和设计新的合成途径至关重要。例如,全氟-2-甲基戊-2-烯-3-基异硫氰酸酯与醇类的相互作用提供了通过涉及类似氨基甲酸酯结构的反应形成衍生物的洞察,从而更深入地理解噻唑合成和异硫氰酸酯的反应性(Furin et al., 1998)。

作用机制

Target of Action

Related compounds have been found to inhibitcollagen prolyl-4-hydroxylase , suggesting that this may also be a target for this compound.

Mode of Action

If it does indeed target collagen prolyl-4-hydroxylase like its related compounds, it would likely interact with this enzyme to inhibit its activity . This could result in changes to the structure and function of collagen, a key protein in connective tissues.

Biochemical Pathways

If it inhibits collagen prolyl-4-hydroxylase, it would affect thebiosynthesis of collagen . This could have downstream effects on various biological processes, including tissue repair, wound healing, and fibrosis.

Pharmacokinetics

The presence of the trifluoroethyl group could potentially enhance the compound’s lipophilicity, which might improve its bioavailability .

Result of Action

If it inhibits collagen prolyl-4-hydroxylase, it could potentially reduce the production of hydroxyproline, a key component of collagen . This could lead to changes in the structure and function of tissues that rely on collagen.

属性

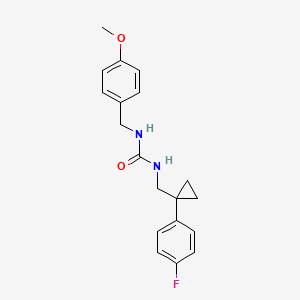

IUPAC Name |

2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-6-4-7(2-3-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLSOSFMWJUKAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2481547.png)

![ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2481551.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)

![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)

![2-(1-benzylimidazol-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2481556.png)

![4-[6-[2-(Dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2481559.png)

![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)